N1-(5-chloropyridin-2-yl)propane-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCEBQYNUIGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N1 5 Chloropyridin 2 Yl Propane 1,3 Diamine and Analogues
Synthetic Routes to N1-(5-halopyridin-2-yl)propane-1,3-diamine Frameworks
The construction of the N1-(5-halopyridin-2-yl)propane-1,3-diamine scaffold is primarily achieved through carbon-nitrogen bond-forming reactions, where control of selectivity is a key challenge.
The most direct approach to synthesizing the N1-(5-halopyridin-2-yl)propane-1,3-diamine framework is through the nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalopyridine and propane-1,3-diamine. Typically, 2,5-dichloropyridine (B42133) or 2-bromo-5-chloropyridine (B189627) serves as the electrophilic pyridine (B92270) source. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen halide formed during the reaction. A significant challenge in this direct amination is controlling the regioselectivity and the degree of substitution. The reaction can potentially yield a mixture of the desired monosubstituted product, the disubstituted product (where both amino groups of the diamine react with the halopyridine), and isomeric products if the starting halopyridine has multiple reactive sites. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can also be employed, offering milder conditions and broader substrate scope for the coupling of amines with aryl halides. nih.gov
Table 1: Reaction Parameters for Direct Amination
| Halopyridine Precursor | Typical Reaction Type | Common Solvents | Base | Potential Side Products |
|---|---|---|---|---|
| 2,5-Dichloropyridine | Nucleophilic Aromatic Substitution (SNAr) | Ethanol, DMF, Dioxane | K2CO3, Et3N | Disubstituted diamine, Isomeric substitution products |
| 2-Bromo-5-chloropyridine | Nucleophilic Aromatic Substitution (SNAr) | Isopropanol, NMP | DIPEA | Disubstituted diamine |
| 2-Bromo-5-chloropyridine | Pd-catalyzed Amination (e.g., Buchwald-Hartwig) | Toluene (B28343), Dioxane | NaOt-Bu, Cs2CO3 | Products from catalyst side reactions |
Achieving selective mono-N-alkylation of a symmetric diamine like propane-1,3-diamine is a fundamental challenge in its synthesis. researchgate.net Several strategies are employed to favor the formation of the desired N1-substituted product over the N1,N3-disubstituted byproduct.
One of the simplest methods is to use a large excess of propane-1,3-diamine relative to the halopyridine. This statistical approach increases the probability that a halopyridine molecule will react with an unreacted diamine molecule rather than the already-substituted product. However, this method can be inefficient in terms of atom economy and requires a challenging separation of the product from the excess diamine.
Alternative strategies involve modifying the reaction conditions or the reactants themselves. For instance, performing the reaction at low temperatures can help to control the reactivity and improve selectivity. Another approach is the use of flow chemistry, where precise control over stoichiometry and reaction time can minimize the formation of undesired products. More sophisticated methods may involve the in-situ generation of a less reactive aminating agent or the use of phase-transfer catalysis to control the reaction at an interface.
Table 2: Comparison of Strategies for Selective Mono-N-Alkylation
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Large Excess of Diamine | Statistical probability favors mono-substitution. | Simple to implement. | Poor atom economy; difficult product separation. |
| Low Temperature | Reduces the rate of the second substitution more significantly than the first. | Can improve selectivity. | Slower reaction rates; requires cooling. |
| Use of Protecting Groups | One amine is temporarily blocked, allowing selective reaction at the other. | High selectivity and control. researchgate.net | Requires additional protection and deprotection steps, increasing overall synthesis length. utsouthwestern.edu |
To overcome the challenge of selectivity, a robust strategy involves the use of protecting groups. youtube.com This approach entails the temporary blockage of one of the amino groups of propane-1,3-diamine, thereby directing the alkylation to the unprotected nitrogen atom.
The first step is the mono-protection of propane-1,3-diamine. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net The choice of protecting group is critical and depends on its stability under the conditions of the subsequent alkylation reaction and the ease of its removal. synarchive.com For example, the Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to many reaction conditions but can be easily removed with acid. researchgate.net
Once the mono-protected diamine, such as N-Boc-propane-1,3-diamine, is synthesized and purified, it is reacted with the halopyridine (e.g., 2,5-dichloropyridine). This reaction selectively forms the N-C bond at the free amino group. The final step is the deprotection of the second amino group to yield the target N1-(5-chloropyridin-2-yl)propane-1,3-diamine. This multi-step process, while longer, offers superior control and generally results in higher yields of the pure, desired product.
Table 3: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) researchgate.net |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) or strong acid youtube.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) researchgate.net |
Derivatization Strategies for this compound
Further structural diversity can be introduced by modifying the parent compound, this compound. These modifications can be targeted at either the pyridine ring or the propane-1,3-diamine side chain.
The pyridine ring of this compound possesses sites amenable to further functionalization. The existing chloro-substituent can be a handle for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling could replace the chlorine atom with aryl or alkyl groups, while Buchwald-Hartwig amination could introduce further amino substituents.
Additionally, C-H functionalization represents a powerful tool for modifying the pyridine ring without pre-installed handles. nih.gov Depending on the directing group effects of the existing substituents (the chlorine and the aminoalkyl chain), regioselective introduction of new functional groups at other positions on the pyridine ring may be possible. nih.gov Another strategy involves the N-oxidation of the pyridine nitrogen, which can alter the reactivity of the ring and facilitate substitutions at various positions. researchgate.net These derivatization methods allow for the synthesis of a library of analogues with varied electronic and steric properties.
The propane-1,3-diamine portion of the molecule offers two distinct nitrogen atoms for derivatization: the secondary amine attached to the pyridine ring and the terminal primary amine. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferential site for many reactions.
Common modifications include:
N-Alkylation: The primary amine can be alkylated using alkyl halides to yield secondary amines, or undergo reductive amination with aldehydes or ketones to produce secondary or tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into an amide.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Cyclization Reactions: The diamine moiety can be used as a building block for the synthesis of larger heterocyclic structures. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of cyclic ureas, diazepanes, or other nitrogen-containing rings. mdpi.com
Selective modification of the secondary amine in the presence of the primary amine is more challenging and would likely require a protection-deprotection sequence for the primary amino group. These derivatization strategies enable the fine-tuning of the molecule's properties.
Synthesis of Extended Conjugates and Scaffold Hybrids
The development of extended conjugates and scaffold hybrids of this compound is a key strategy in drug discovery, aiming to enhance biological activity, selectivity, and pharmacokinetic profiles. This is often achieved by linking the diamine scaffold to other pharmacophores or functional groups.
One common approach to creating such hybrids involves a multi-step synthesis. For instance, a scaffold-hopping strategy has been employed to create novel inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). While not directly involving this compound, the principles are applicable. In one such synthesis, a core scaffold, such as pyrrolo[2,3-d]pyrimidine, is functionalized by introducing a substituted pyridine moiety. This can be achieved through a nucleophilic aromatic substitution reaction where the amine of a compound like 1-(6-chloropyridin-3-yl)-N-methylmethanamine displaces a leaving group on the core scaffold, facilitated by a base such as diisopropylethylamine (DIPEA) under thermal conditions.
Another strategy for scaffold hybridization involves coupling different heterocyclic systems. For example, a series of new coumarin-N-heterocyclic hybrids, including coumarin-acridines, have been synthesized. researchgate.net This approach typically involves the reaction of a functionalized diamine with a reactive derivative of the second scaffold. For this compound, this could involve the reaction of its primary or secondary amine with an activated carboxylic acid or an electrophilic center on another heterocyclic ring system to form a stable amide or amine linkage, respectively. The synthesis of N1-(acridin-9-yl)propane-1,3-diamine hydrochloride from 9-chloroacridine (B74977) exemplifies the initial step of linking a diamine to a larger scaffold. researchgate.net
Advanced Synthetic Techniques and Catalysis in Diamine Chemistry
Modern synthetic chemistry relies on advanced techniques to improve efficiency, yield, and substrate scope. The synthesis of this compound and its analogues has benefited significantly from developments in palladium-catalyzed amination and microwave-assisted synthesis.
Palladium-Catalyzed Amination Approaches
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile method for coupling amines with aryl halides. wikipedia.orgacsgcipr.orgatlanchimpharma.com This palladium-catalyzed cross-coupling reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines, including derivatives of this compound.
The reaction typically involves a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand like Xantphos, and a base, commonly sodium tert-butoxide. The reaction is generally carried out in an inert solvent like toluene under reflux conditions. nih.gov The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
This methodology has been successfully applied to the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, demonstrating its utility in coupling heterocyclic amines with aryl bromides in moderate to good yields (27% to 82%). nih.gov The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and DPPF showing improved efficiency for coupling primary amines. wikipedia.org
| Catalyst System Component | Example | Role |
| Palladium Precatalyst | Dichlorobis(triphenylphosphine)palladium(II) | Source of active Pd(0) catalyst |
| Ligand | Xantphos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | Sodium tert-butoxide | Deprotonates the amine, facilitating its coordination to palladium |
| Solvent | Toluene | Provides an inert reaction medium |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. conicet.gov.ar This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. conicet.gov.ar
In the context of diamine chemistry, microwave irradiation has been effectively used in various synthetic transformations. For instance, the synthesis of N-acyl-N'-arylhexahydropyrimidines from N-acyl-N'-aryl-1,3-propanediamines has been achieved in high yields and remarkably short reaction times through microwave-assisted cyclodehydration. researchgate.netconicet.gov.ar This demonstrates the potential of microwave energy to facilitate intramolecular reactions involving diamine scaffolds.
Furthermore, microwave-assisted protocols have been developed for the functionalization of heterocycles, which is relevant to the synthesis of this compound analogues. For example, a microwave-assisted, palladium-catalyzed direct C-H arylation of thiophenes has been reported, showcasing the synergy between microwave heating and transition metal catalysis. frontiersin.org Similarly, a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction for the synthesis of pyrido[2,3-d]pyrimidines has been efficiently carried out under microwave irradiation in solvent-free conditions. rsc.org The synthesis of various polycycles has also been achieved through microwave-assisted post-Ugi reactions. mdpi.com
The application of microwave technology to the synthesis of this compound itself, likely through the N-arylation of propane-1,3-diamine with 2,5-dichloropyridine, would be expected to offer significant advantages in terms of reaction time and efficiency.
| Reaction Type | Heating Method | Key Advantages of Microwave |
| Cyclodehydration of diamines | Microwave | High yields, very short reaction times |
| C-H Arylation of heterocycles | Microwave | Promotes reaction, can lead to higher yields than conventional heating |
| Cascade reactions | Microwave | Enables multi-step sequences in a single operation, often solvent-free |
| Post-Ugi reactions | Microwave | Significantly shortens reaction times for complex polycycle synthesis |
Spectroscopic and Structural Elucidation of N1 5 Chloropyridin 2 Yl Propane 1,3 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N1-(5-chloropyridin-2-yl)propane-1,3-diamine, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the propane-1,3-diamine chain. The chemical shifts are influenced by the electronic environment of each proton.
The protons of the 5-chloropyridine moiety are anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 6 (H-6), being adjacent to the nitrogen atom, would likely appear as a doublet. The proton at position 3 (H-3) would also be a doublet, while the proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6.
For the propane-1,3-diamine fragment, the methylene (B1212753) protons adjacent to the nitrogen atoms (C1'-H₂ and C3'-H₂) would be deshielded and are expected to appear as triplets. The central methylene protons (C2'-H₂) would likely be observed as a pentet, coupling to the protons on both C1' and C3'. The N-H protons of the amine and diamine groups would present as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | 6.5 - 6.7 | d |
| H-4 | 7.3 - 7.5 | dd |
| H-6 | 8.0 - 8.2 | d |
| C1'-H₂ | 3.3 - 3.5 | t |
| C2'-H₂ | 1.7 - 1.9 | p |
| C3'-H₂ | 2.8 - 3.0 | t |
| NH (pyridine side) | Variable | br s |
| NH₂ (terminal) | Variable | br s |
d: doublet, dd: doublet of doublets, t: triplet, p: pentet, br s: broad singlet
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 8 distinct carbon signals are expected.
The pyridine ring carbons would resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the nitrogen (C-2) and the carbon bearing the chlorine atom (C-5) would be significantly influenced by these heteroatoms. The remaining aromatic carbons (C-3, C-4, and C-6) would have chemical shifts characteristic of a substituted pyridine ring.
The aliphatic carbons of the propane-1,3-diamine chain would appear in the upfield region of the spectrum. The carbons directly bonded to nitrogen atoms (C-1' and C-3') would be deshielded compared to the central carbon (C-2').
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-3 | 108 - 110 |
| C-4 | 138 - 140 |
| C-5 | 128 - 130 |
| C-6 | 148 - 150 |
| C-1' | 45 - 47 |
| C-2' | 30 - 32 |
| C-3' | 40 - 42 |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. In the aliphatic chain, correlations would be seen between the protons of C1'-H₂ and C2'-H₂, and between C2'-H₂ and C3'-H₂.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the 5-chloropyridin-2-yl moiety and the propane-1,3-diamine chain. A key correlation would be expected between the C1'-H₂ protons and the C-2 carbon of the pyridine ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.
N-H Stretching: The primary amine (NH₂) and secondary amine (NH) groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine would show a single band.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propane (B168953) chain would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bonds would likely appear in the 1550-1650 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bonds would give rise to absorptions in the 1000-1350 cm⁻¹ range.
C-Cl Stretching: A characteristic band for the C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N, C=C Stretch (pyridine) | 1400 - 1600 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 |
Raman Spectroscopic Studies
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The C-Cl stretching vibration would also be readily observable. The aliphatic C-H stretching and bending modes would also be present. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |
| Aromatic Ring Breathing | 980 - 1050 |
| Aliphatic C-C Stretch | 800 - 1200 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, electron ionization (EI-MS) provides detailed information about its structure and stability.
The molecular formula of this compound is C₈H₁₂ClN₃, corresponding to a molecular weight of 185.66 g/mol . fluorochem.co.uk In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 185, with a characteristic isotopic peak (M+2) at m/z 187 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
The fragmentation of this molecule is expected to follow logical pathways based on the cleavage of its weakest bonds and the formation of stable ions. The primary fragmentation sites are the C-C and C-N bonds of the propane-1,3-diamine side chain. Key fragmentation patterns for related 2-aminopyridine (B139424) and N-alkyl-1,3-diamino-propane compounds guide the interpretation. nih.govnih.govresearchgate.net
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the secondary amine (α to the pyridine ring) can lead to the formation of a stable, resonance-delocalized pyridinyl fragment.
Side-Chain Cleavage: Fragmentation can occur along the propane chain, leading to the loss of neutral fragments like aminomethylene (CH₂NH₂) or larger amine fragments.
Pyridine Ring Fragmentation: At higher energies, the 5-chloropyridine ring itself can undergo fragmentation, although this is typically less favored than the cleavage of the side chain.
A proposed table of significant fragments is presented below.
| m/z Value (Proposed) | Proposed Fragment Structure | Notes |
|---|---|---|
| 185/187 | [C₈H₁₂ClN₃]⁺˙ | Molecular ion peak (M⁺˙) showing the characteristic 35Cl/37Cl isotopic pattern. |
| 155/157 | [M - CH₂NH₂]⁺ | Result of cleavage at the C2-C3 bond of the propane chain with loss of a neutral aminomethylene radical. |
| 142/144 | [C₆H₆ClN₂]⁺ | Ion resulting from the cleavage of the N-C bond of the side chain, representing the protonated 2-amino-5-chloropyridine (B124133) moiety. |
| 128/130 | [C₅H₄ClN]⁺˙ | Represents the 2-chloro-5-aminopyridine fragment ion, formed through rearrangement and cleavage. |
| 58 | [C₃H₈N]⁺ | Fragment corresponding to the protonated propane-1,3-diamine backbone after cleavage from the pyridine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the substituted pyridine ring. The parent compound, 2-aminopyridine, exhibits characteristic absorption bands in alcohol at approximately 234 nm and 297 nm, which are attributed to π→π* and n→π* electronic transitions, respectively. nih.gov
The introduction of substituents on the 2-aminopyridine core modifies these absorption maxima.
Chloro Group: The chlorine atom at the 5-position acts as an auxochrome. Its electron-withdrawing inductive effect and electron-donating resonance effect typically result in a bathochromic (red) shift of the π→π* transition.
Alkylamino Substituent: The N1-propane-1,3-diamine group attached to the amino nitrogen also influences the electronic environment. N-alkylation generally causes a slight bathochromic shift compared to the primary amine. sciforum.netnih.gov
The solvent environment can also impact the absorption spectrum, with polar solvents often causing shifts in the n→π* transitions. sciforum.net Based on data from related 2-aminopyridine derivatives, the expected UV-Vis absorption data for this compound are summarized below. nih.govedinst.com
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Transition Type (Proposed) |
|---|---|---|---|---|
| 2-Aminopyridine | ~234 | ~297 | Alcohol | π→π* and n→π |
| This compound | ~240-250 (Predicted) | ~305-315 (Predicted) | Polar Protic (e.g., Ethanol) | π→π and n→π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, its solid-state structure can be inferred from crystallographic data of analogous compounds, such as 5-chloropyridine-2,3-diamine (B1270002) and metal complexes of propane-1,3-diamine. nih.govresearchgate.net
The molecular structure is expected to have several key features:
Pyridine Ring Planarity: The 5-chloropyridine ring is anticipated to be essentially planar, a common feature for substituted pyridine systems. nih.gov
Propane Chain Conformation: The flexible propane-1,3-diamine linker can adopt various conformations. In many crystal structures of metal complexes, this linker assumes a stable, staggered chair conformation to minimize steric strain. researchgate.net
Hydrogen Bonding: The presence of N-H donor groups in the diamine chain and the pyridine ring nitrogen as a potential acceptor makes intermolecular hydrogen bonding a dominant feature in the crystal packing. These interactions would likely link molecules into one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties.
Key structural parameters can be predicted based on similar reported structures.
| Parameter | Expected Value | Reference/Notes |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | Typical for chlorine attached to an aromatic ring. |
| Pyridine C-N Bond Length | ~1.34 Å | Characteristic of C-N bonds within a pyridine ring. |
| Exocyclic C-N Bond Length | ~1.37 Å | Bond between the pyridine ring and the exocyclic nitrogen, indicating some double bond character. |
| Aliphatic C-N Bond Length | ~1.47 Å | Standard single bond length for sp3 carbon to sp3 nitrogen. |
| Aliphatic C-C Bond Length | ~1.53 Å | Standard single bond length for sp3 carbon to sp3 carbon. |
| Intermolecular Interactions | N-H···N hydrogen bonds | Expected to be a primary feature of the crystal packing, linking the amine donors to pyridine acceptors of adjacent molecules. |
In-depth Analysis of this compound in Coordination Chemistry
The field of coordination chemistry extensively investigates how ligands and metal ions interact, leading to the formation of complex structures with diverse applications. A thorough review of available scientific literature reveals a significant gap in the documented research concerning the specific compound This compound and its coordination complexes.
Despite targeted searches for data on its ligand properties, chelation behavior with various transition metals, and the synthesis and characterization of its metal complexes, no specific studies detailing these aspects for this compound could be located. The scientific community has explored a wide array of related propane-1,3-diamine and aminopyridine derivatives, but this particular substituted ligand appears to be uncharacterized in the context of coordination chemistry.
Consequently, information regarding the following key areas, as they pertain specifically to this compound, is not available in the reviewed literature:
Ligand Properties and Chelation Modes: There are no specific studies on the donor atom characteristics, flexibility, or the formation of chelate rings for this ligand.
Synthesis and Characterization of Metal Complexes: No documented synthesis or characterization exists for its complexes with transition metals such as Cu(II), Ni(II), Pd(II), Pt(II), Zn(II), or Fe(II).
Stereochemistry and Geometry: The stereochemical and geometrical preferences (e.g., square planar, square pyramidal) of metal complexes involving this ligand have not been determined.
Influence of Ancillary Ligands: There is no research on how ancillary ligands might affect the coordination of this compound to a metal center.
While the broader classes of aminopyridine and diamine ligands are known to form stable complexes with a variety of metals, the specific electronic and steric effects of the 5-chloro substituent on the pyridine ring combined with the propane-1,3-diamine backbone have not been experimentally investigated or reported. This highlights a potential area for future research within coordination chemistry.
Coordination Chemistry of N1 5 Chloropyridin 2 Yl Propane 1,3 Diamine
Spectroscopic Probes of Metal-Ligand Interactions in Solution and Solid State
Information unavailable.
Supramolecular Architectures Involving N1-(5-chloropyridin-2-yl)propane-1,3-diamine Complexes
Information unavailable.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. Despite the utility of this method, specific DFT studies performed on N1-(5-chloropyridin-2-yl)propane-1,3-diamine are not available in the reviewed literature.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. This analysis provides insights into the molecule's structural stability and vibrational modes. No specific optimized geometry parameters or vibrational frequency data for this compound were found.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large gap implies high stability and low reactivity. Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the available literature.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Red-colored regions typically indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. This visualization is invaluable for predicting intermolecular interactions and chemical reactivity. An ESP map for this compound is not available in the surveyed sources.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic behavior in various environments (e.g., in solution). Conformational analysis helps identify the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. There are no published MD simulation or conformational analysis studies specifically focused on this compound.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. No molecular docking studies featuring this compound as a ligand have been identified in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. By developing a mathematical relationship between molecular descriptors (e.g., physicochemical properties) and activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. This approach is widely used to guide the design of more potent compounds. There is no evidence of QSAR models being developed for derivatives of this compound in the reviewed literature.
Catalytic Applications and Materials Science
N1-(5-chloropyridin-2-yl)propane-1,3-diamine as a Ligand in Homogeneous Catalysis
While direct experimental studies on the catalytic applications of this compound are not extensively documented in publicly available research, its structural motifs—a substituted pyridine (B92270) ring and a flexible diamine chain—are hallmarks of effective ligands in homogeneous catalysis. The presence of both a pyridine nitrogen and two amino groups allows for the formation of stable chelate complexes with various transition metals, which is a critical feature for a catalytic ligand. Pyridine and its derivatives are known to be vital components in a wide array of catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. researchgate.net
Role in Cross-Coupling Reactions
The this compound ligand is a promising candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
In the context of the Suzuki reaction , which couples boronic acids with organic halides, palladium complexes bearing nitrogen-containing ligands are widely used. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride has proven to be an effective catalyst for the Suzuki coupling of bromoindazoles with pyrroleboronic acid. mdpi.com Given the structural similarities, a palladium complex of this compound could potentially exhibit comparable catalytic activity.
For the Heck reaction , a method for the vinylation of aryl halides, palladium complexes with pyridine-based ligands have also been successfully employed. For example, palladium complexes with 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand have been used as catalysts. researchgate.net The chelating nature of this compound could provide the necessary stability to the palladium center to facilitate such transformations.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. Diamine ligands, in particular, have been shown to be effective in copper-catalyzed N-arylation reactions, a related transformation. nih.gov Furthermore, sterically hindered and electron-rich ligands often enhance the catalytic activity. The electronic properties of the 5-chloropyridin-2-yl group in this compound could influence the electron density at the metal center, thereby modulating its catalytic performance in C-N bond formation. rsc.org
Table 1: Examples of Related Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Ligand/Catalyst System | Substrates | Yield (%) | Reference |
| Suzuki Coupling | [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | 84 | mdpi.com |
| Heck Reaction | Palladium acetate (B1210297) in mesoionic liquid | Iodobenzene and ethyl acrylate | 78 | researchgate.net |
| Buchwald-Hartwig Amination | Pd-PEPPSI complexes | 3-chloropyridine and various aryl/heteroaryl amines | High | rsc.org |
Asymmetric Catalysis Applications (if applicable to chiral derivatives)
The propane-1,3-diamine backbone of this compound offers the potential for the synthesis of chiral derivatives. By introducing chirality into the ligand structure, for example, by using a chiral diamine precursor, it may be possible to develop catalysts for asymmetric transformations. Chiral diamine ligands are well-established in asymmetric catalysis, particularly in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. While there is no direct research on chiral derivatives of this compound, the broader field of chiral diamine ligands in catalysis suggests this as a promising area for future investigation.
Integration into Polymeric or Nanostructured Materials
The incorporation of ligands like this compound into polymeric or nanostructured materials is a strategy to create heterogeneous catalysts with enhanced stability and recyclability. The pyridine and diamine moieties can serve as anchor points for polymerization or for grafting onto solid supports.
For instance, polyimides containing pyridine units in their main chain have been synthesized and shown to possess excellent thermal stability and solubility. researchgate.net Similarly, pyridine dicarboxylic acids have been used as building blocks for polyesters. wur.nl The diamine functionality of this compound could be reacted with dianhydrides or dicarboxylic acids to form polyimides or polyamides, respectively. The resulting polymers would have pendant pyridine-metal complexes that could act as catalytic sites.
Furthermore, the ligand could be immobilized on the surface of magnetic nanoparticles. For example, a di(pyridin-2-yl)amine ligand has been supported on silica-coated magnetic nanoparticles to create a reusable copper catalyst for A3 coupling and C-S cross-coupling reactions. tandfonline.com A similar approach could be adopted for this compound to develop magnetically separable catalysts.
Potential for Sensing Applications (e.g., Metal Ion Sensors)
Pyridine-based ligands are frequently employed in the design of fluorescent and colorimetric sensors for the detection of metal ions. mdpi.comdntb.gov.ua The nitrogen atom of the pyridine ring and the amino groups of the diamine chain in this compound can coordinate with metal ions, leading to changes in the electronic properties of the molecule. If the ligand is part of a larger chromophoric or fluorophoric system, this coordination event can result in a detectable optical response.
For example, 2,6-diaminopyridine (B39239) coupled with rhodamine has been used to create sensors that can detect Fe³⁺ and Al³⁺ ions. acs.org The binding of the metal ion to the pyridine and amine nitrogens modulates the fluorescence properties of the rhodamine dye. Similarly, a pyrrolo[3,4-c]pyridine-based fluorescent chemosensor has been developed for the detection of Fe³⁺/Fe²⁺ ions. acs.org
By functionalizing this compound with a suitable signaling unit, it is conceivable to develop a new class of sensors for specific metal ions. The selectivity of such a sensor would be governed by the coordination preferences of the metal ion for the specific arrangement of donor atoms in the ligand.
Table 2: Examples of Pyridine-Based Metal Ion Sensors
| Sensor Type | Target Ion(s) | Detection Method | Reference |
| Rhodamine-coupled 2,6-diaminopyridine | Fe³⁺, Al³⁺ | Fluorometric and colorimetric | acs.org |
| Pyrrolo[3,4-c]pyridine-based chemosensor | Fe³⁺/Fe²⁺ | Fluorescent | acs.org |
| Pyridine derivative-based fluorescence grating sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescent | mdpi.com |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N1-(5-chloropyridin-2-yl)propane-1,3-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, nitro or azide intermediates (e.g., 5-chloro-2-nitropyridine) can be reduced using NaBH4 in the presence of transition metal catalysts (e.g., Cu/Co) under aqueous-ethanol conditions . Reaction parameters like pH (acidic/neutral) and temperature (room temperature vs. reflux) critically affect reduction efficiency. Post-reduction steps may include alkylation or protection/deprotection of amine groups to achieve the final product .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm proton environments and amine functionality. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while FT-IR identifies amine stretching vibrations (N-H ~3300 cm⁻¹). HPLC or GC-MS ensures purity, particularly when byproducts arise from incomplete reduction or side reactions .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer : The compound’s diamine backbone and chloropyridine moiety confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability studies under varying pH (e.g., 4–10) and temperature (-20°C to 25°C) are essential to prevent degradation, particularly oxidative deamination .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?
- Methodological Answer : The compound’s amine groups and aromatic system suggest potential as a kinase inhibitor or ligand. In vitro assays include:
- Kinase inhibition : IC50 determination via ADP-Glo™ assays against CK2 or related kinases .
- Antimicrobial activity : Broth microdilution (MIC) testing against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Q. What strategies resolve contradictions in reactivity data during functionalization of the diamine backbone?
- Methodological Answer : Discrepancies in alkylation or acylation yields often stem from steric hindrance from the chloropyridine group. Computational modeling (e.g., DFT for transition-state analysis) identifies optimal reaction pathways. Solvent screening (e.g., DMF vs. THF) and protecting groups (e.g., Boc for amines) mitigate side reactions .
Q. How can metabolic pathways involving propane-1,3-diamine derivatives inform toxicity studies?
- Methodological Answer : Polyamine oxidases (e.g., MPAO) degrade propane-1,3-diamine derivatives into 4-aminobutanal and H2O2, which can induce oxidative stress. LC-MS/MS tracks metabolite profiles in hepatic microsomal assays, while ROS-sensitive dyes (e.g., DCFH-DA) quantify cellular oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
